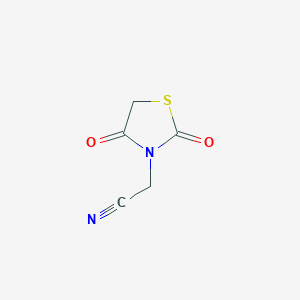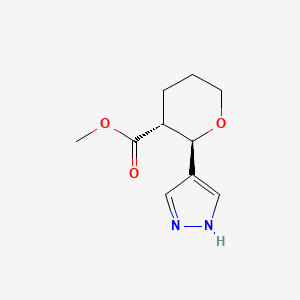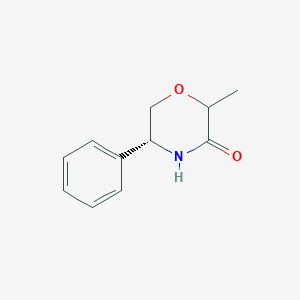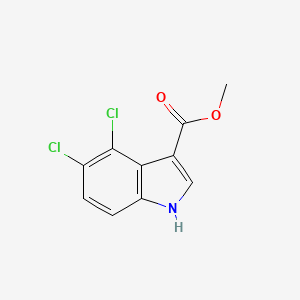
(2,4-Dioxo-thiazolidin-3-yl)-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-ジオキソチアゾリジン-3-イル)アセトニトリルは、構造内に硫黄原子と窒素原子を含む複素環式化合物です。この化合物は、医薬品化学における多様な生物学的活性と応用で知られるチアゾリジンジオンファミリーの一部です。ニトリル基の存在は、その反応性とさまざまな化学変換の可能性を高めます。
2. 製法
合成経路と反応条件: (2,4-ジオキソチアゾリジン-3-イル)アセトニトリルの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つには、塩基の存在下でのチオアミドとニトリルの反応が含まれます。反応条件は、環化プロセスを促進するために、多くの場合、加熱とエタノールやメタノールなどの溶媒の使用を必要とします。
工業生産方法: 工業的な設定では、(2,4-ジオキソチアゾリジン-3-イル)アセトニトリルの製造には、品質と収率の一貫性を確保するために連続フローリアクターを使用することがあります。触媒と最適化された反応条件の使用は、合成プロセスの効率を高めることができます。
反応の種類:
酸化: (2,4-ジオキソチアゾリジン-3-イル)アセトニトリルは酸化反応を受け、スルホキシドまたはスルホンを生成します。
還元: ニトリル基の還元により、第一級アミンが生成されます。
置換: この化合物は求核置換反応に関与し、ニトリル基を他の官能基に置き換えることができます。
一般的な試薬と条件:
酸化: 過酸化水素やm-クロロ過安息香酸(mCPBA)などの試薬が一般的に使用されます。
還元: 水素化触媒または水素化リチウムアルミニウム(LiAlH4)などの還元剤の使用。
置換: アミンやアルコールなどの求核剤は、塩基性条件下で使用できます。
主要な生成物:
酸化: スルホキシド、スルホン。
還元: 第一級アミン。
置換: さまざまな置換チアゾリジノン。
4. 科学研究の応用
(2,4-ジオキソチアゾリジン-3-イル)アセトニトリルは、科学研究で幅広い応用があります:
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な抗菌性と抗ウイルス性について調査されています。
医学: 特に糖尿病やがんの治療における新しい治療薬の開発における役割について探求されています。
産業: 特殊化学薬品や材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dioxo-thiazolidin-3-yl)-acetonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of a thioamide with a nitrile in the presence of a base. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazolidinones.
科学的研究の応用
(2,4-Dioxo-thiazolidin-3-yl)-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of diabetes and cancer.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
(2,4-ジオキソチアゾリジン-3-イル)アセトニトリルの作用機序は、特定の分子標的との相互作用を伴います。医薬品用途では、酵素活性を調節したり、代謝経路に関与する受容体に結合したりすることで作用する可能性があります。ニトリル基は、水素結合や他の相互作用に関与し、生物学的標的への結合親和性を高めることができます。
類似化合物:
- (2,4-ジオキソチアゾリジン-3-イル)酢酸
- (2,4-ジオキソチアゾリジン-3-イル)プロピオン酸
比較:
- (2,4-ジオキソチアゾリジン-3-イル)アセトニトリル は、ニトリル基の存在により独特であり、化学修飾の可能性を秘めた独自の反応性を示します。
- (2,4-ジオキソチアゾリジン-3-イル)酢酸 と(2,4-ジオキソチアゾリジン-3-イル)プロピオン酸 はカルボン酸基を含み、ニトリル基とは異なる溶解性と反応性に影響を与えます。
この詳細な概要は、(2,4-ジオキソチアゾリジン-3-イル)アセトニトリルの合成、反応、応用、作用機序、類似化合物との比較を網羅し、包括的な理解を提供します。
類似化合物との比較
- (2,4-Dioxo-thiazolidin-3-yl)-acetic acid
- (2,4-Dioxo-thiazolidin-3-yl)-propionic acid
Comparison:
- (2,4-Dioxo-thiazolidin-3-yl)-acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for chemical modifications.
- (2,4-Dioxo-thiazolidin-3-yl)-acetic acid and (2,4-Dioxo-thiazolidin-3-yl)-propionic acid contain carboxylic acid groups, which influence their solubility and reactivity differently compared to the nitrile group.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C5H4N2O2S |
|---|---|
分子量 |
156.16 g/mol |
IUPAC名 |
2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetonitrile |
InChI |
InChI=1S/C5H4N2O2S/c6-1-2-7-4(8)3-10-5(7)9/h2-3H2 |
InChIキー |
YYSURWPKPGJXQA-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=O)S1)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)
![2-[(Benzyloxy)methyl]-4-methylpentanoic acid](/img/structure/B11715941.png)
![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)



![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)


![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)

![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)
